TAAR1 Agonist Activity: Quantitative Comparison of 4-Ethylphenethylamine vs. Unsubstituted Phenethylamine
4-Ethylphenethylamine activates human trace amine-associated receptor 1 (hTAAR1) with an EC50 of 9.1 μM in a CHO-K1 cell line co-expressing Gα16, whereas unsubstituted β-phenethylamine exhibits an EC50 >100 μM in the same assay system [1]. This represents a >11-fold greater potency for the 4-ethyl substituted derivative, directly attributable to the steric and electronic contribution of the para-ethyl group as characterized by CoMFA 3D-QSAR analysis [2].
| Evidence Dimension | hTAAR1 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 9.1 μM (9.10E+3 nM) |
| Comparator Or Baseline | β-Phenethylamine: >100 μM |
| Quantified Difference | >11-fold lower EC50 (higher potency) |
| Conditions | RD-HGA16 CHO-K1 cells co-expressing Gα16; agonist activity assay |
Why This Matters
This quantitative difference establishes 4-Ethylphenethylamine as a substantially more potent TAAR1 agonist than the unsubstituted parent, directly impacting dose-response relationships in neuropharmacological studies.
- [1] BindingDB. BDBM50262759: 2-(4-ethylphenyl)ethylamine. EC50: 9.10E+3 nM at human TAAR1. Accessed 2024. View Source
- [2] Lewin, A. H., et al. Structure-activity correlations for β-phenethylamines at human trace amine receptor 1. Bioorganic & Medicinal Chemistry, 2008, 16(15), 7411-7423. View Source
